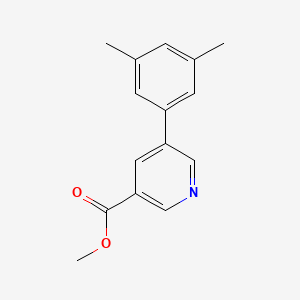
Methyl 3-(4-acetylphenyl)-4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-acetylphenyl)-4-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 4-acetylphenyl group and a fluorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-acetylphenyl)-4-fluorobenzoate typically involves a multi-step process. One common method is the esterification of 3-(4-acetylphenyl)-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 3-(4-acetylphenyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-carboxyphenyl)-4-fluorobenzoic acid.
Reduction: Methyl 3-(4-(hydroxyethyl)phenyl)-4-fluorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(4-acetylphenyl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 3-(4-acetylphenyl)-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-methylphenyl)-4-fluorobenzoate
- Methyl 3-(4-chlorophenyl)-4-fluorobenzoate
- Methyl 3-(4-bromophenyl)-4-fluorobenzoate
Uniqueness
Methyl 3-(4-acetylphenyl)-4-fluorobenzoate is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. The fluorine atom also imparts distinct physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation, which can be advantageous in drug development.
属性
IUPAC Name |
methyl 3-(4-acetylphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-10(18)11-3-5-12(6-4-11)14-9-13(16(19)20-2)7-8-15(14)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGJEYLQUCQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7959853.png)

![Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate](/img/structure/B7959868.png)

![Methyl 3-fluoro-5-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7959886.png)






![Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959927.png)
